4-methyl-3-{[4-nitro-2-(trifluoromethyl)phenyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole
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Overview
Description
4-methyl-3-{[4-nitro-2-(trifluoromethyl)phenyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-{[4-nitro-2-(trifluoromethyl)phenyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole typically involves multiple steps. One common method includes the reaction of 4-nitro-2-(trifluoromethyl)thiophenol with 4-methyl-5-phenyl-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-{[4-nitro-2-(trifluoromethyl)phenyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and bases like potassium carbonate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to various derivatives depending on the nucleophile used .
Scientific Research Applications
4-methyl-3-{[4-nitro-2-(trifluoromethyl)phenyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 4-methyl-3-{[4-nitro-2-(trifluoromethyl)phenyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and nitro groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **4-methyl-3-{[4-nitro-2-(trifluoromethyl)phenyl]sulfanyl}-5-phenyl-1,2,4-triazole
- **2-methyl-4-{[4-nitro-2-(trifluoromethyl)phenyl]sulfanyl}-5-phenyl-1,2,4-triazole
- **4-methyl-3-{[4-nitro-2-(trifluoromethyl)phenyl]sulfanyl}-5-phenyl-1,2,3-triazole
Uniqueness
The uniqueness of 4-methyl-3-{[4-nitro-2-(trifluoromethyl)phenyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group contributes to its reactivity and potential for further modification .
Properties
Molecular Formula |
C16H11F3N4O2S |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
4-methyl-3-[4-nitro-2-(trifluoromethyl)phenyl]sulfanyl-5-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C16H11F3N4O2S/c1-22-14(10-5-3-2-4-6-10)20-21-15(22)26-13-8-7-11(23(24)25)9-12(13)16(17,18)19/h2-9H,1H3 |
InChI Key |
NFXCSNZGUWSLTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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